N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 618394-99-3
VCID: VC16393435
InChI: InChI=1S/C18H21NO2S/c1-21-14-8-6-13(7-9-14)10-11-19-18(20)16-12-22-17-5-3-2-4-15(16)17/h6-9,12H,2-5,10-11H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol

N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 618394-99-3

Cat. No.: VC16393435

Molecular Formula: C18H21NO2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 618394-99-3

Specification

CAS No. 618394-99-3
Molecular Formula C18H21NO2S
Molecular Weight 315.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C18H21NO2S/c1-21-14-8-6-13(7-9-14)10-11-19-18(20)16-12-22-17-5-3-2-4-15(16)17/h6-9,12H,2-5,10-11H2,1H3,(H,19,20)
Standard InChI Key UJGWPBVCZNBHPD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=CSC3=C2CCCC3

Introduction

Structural Characteristics and Nomenclature

The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consists of three key components:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core, which is a bicyclic system with a thiophene ring fused to a cyclohexene ring.

  • A carboxamide group (-CONH-) at position 3 of the benzothiophene core.

  • A 2-(4-methoxyphenyl)ethyl substituent attached to the carboxamide nitrogen.

The IUPAC name reflects this arrangement: N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.76 Å for the C-S bond in the thiophene ring and 1.23 Å for the carbonyl (C=O) group in the carboxamide moiety. The methoxyphenyl group introduces steric bulk and electron-donating effects, which may influence solubility and target binding.

PropertyValue/Description
Molecular FormulaC₁₉H₂₁NO₂S
Molecular Weight343.44 g/mol
CAS Registry NumberNot publicly available
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (Two O atoms, one S atom)

Synthetic Pathways

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely follows a multi-step protocol analogous to related tetrahydrobenzothiophene derivatives:

Core Ring Formation

  • Cyclohexanone Condensation: Cyclohexanone undergoes condensation with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the tetrahydrobenzothiophene core.

  • Functionalization at Position 3: Introduction of a cyano group (-CN) via nucleophilic substitution, followed by hydrolysis to a carboxylic acid (-COOH).

Carboxamide Formation

  • Activation of Carboxylic Acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂).

  • Amidation: Reaction with 2-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine).

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Validation:

    • ¹H NMR: Key signals include δ 6.85–7.25 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.50–3.20 ppm (methylene protons adjacent to sulfur).

    • MS (ESI+): Expected [M+H]⁺ peak at m/z 344.1.

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic/aliphatic structure:

Solubility and Partitioning

  • Aqueous Solubility: Estimated <0.1 mg/mL due to the hydrophobic benzothiophene core and methoxyphenyl group.

  • LogP: Predicted value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

Thermal Stability

  • Melting Point: Analogous compounds melt between 180–220°C, suggesting similar thermal stability.

  • Degradation: Susceptible to oxidative degradation at the sulfur atom under prolonged light exposure.

Biological Activity and Mechanisms

Though direct pharmacological data are lacking, structurally related compounds exhibit the following activities:

Antifungal Activity

  • Target: Lanosterol 14α-demethylase (CYP51), with IC₅₀ values of 0.8–2.4 μM for analogs.

  • Structure-Activity Relationship (SAR): The methoxyphenyl group enhances membrane permeability, while the ethyl spacer optimizes steric compatibility with the enzyme’s active site.

CNS Receptor Interactions

  • Dopamine D3 Receptor: Tetrahydrobenzothiophene carboxamides show affinity (Kᵢ = 12–45 nM) due to structural mimicry of endogenous ligands .

  • Serotonin Receptors: Substitution patterns influence selectivity for 5-HT₂A over 5-HT₂C receptors .

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